molecular formula C16H22O7 B141026 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside CAS No. 144985-19-3

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside

Cat. No.: B141026
CAS No.: 144985-19-3
M. Wt: 326.34 g/mol
InChI Key: DXDVGRALJDFCOJ-DGADGQDISA-N
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Description

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside typically involves the protection of hydroxyl groups, followed by glycosylation and deprotection steps. One common method includes the use of benzylidene as a protecting group for the 4,6-hydroxyl groups of galactopyranoside, followed by allylation at the 3-O position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside is used in various scientific research applications, including:

    Chemistry: Studying carbohydrate chemistry and glycosylation reactions.

    Biology: Investigating protein-glycan interactions and glycan roles in cellular processes.

    Medicine: Exploring potential therapeutic applications related to glycobiology.

    Industry: Developing biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside is unique due to its specific substitution pattern and the presence of an allyl group at the 3-O position. This unique structure allows it to interact differently with enzymes and proteins compared to other similar compounds, making it valuable for specific research applications.

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-prop-2-enoxyoxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O7/c1-3-8-21-15-13(18)12(9-17)23-16(14(15)19)22-11-6-4-10(20-2)5-7-11/h3-7,12-19H,1,8-9H2,2H3/t12-,13+,14-,15+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDVGRALJDFCOJ-DGADGQDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573867
Record name 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144985-19-3
Record name 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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